An In-depth Technical Guide to the Chemical Properties of Fmoc-L-2-indanylglycine
An In-depth Technical Guide to the Chemical Properties of Fmoc-L-2-indanylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-2-indanylglycine is a non-proteinogenic amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS). Its incorporation into peptide chains introduces a conformationally constrained indanyl moiety, which can significantly influence the peptide's secondary structure, stability, and biological activity. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group allows for its seamless integration into standard Fmoc-based peptide synthesis protocols. This guide provides a comprehensive overview of the chemical properties, synthesis, and application of Fmoc-L-2-indanylglycine for researchers in peptide chemistry and drug discovery.
Chemical and Physical Properties
Fmoc-L-2-indanylglycine is typically a white to off-white powder. While experimentally determined data for some properties are not widely published, a summary of its key chemical and predicted physical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₃NO₄ | [PubChem][1] |
| Molecular Weight | 413.47 g/mol | [PubChem][1] |
| CAS Number | 205526-39-2 | [PubChem][1] |
| IUPAC Name | (2S)-2-(2,3-dihydro-1H-inden-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid | [PubChem][1] |
| Appearance | White to off-white powder | |
| Predicted Boiling Point | 656.8 ± 43.0 °C | [ChemBook][2] |
| Predicted Density | 1.298 ± 0.06 g/cm³ | [ChemBook][2] |
| Solubility | Generally soluble in common organic solvents used in peptide synthesis, such as DMF and NMP.[] |
Synonyms: Fmoc-(2-indanyl)-L-glycine, (S)-N-Fmoc-2-indanylglycine, Fmoc-L-β-indanylglycine, FMOC-(2-INDA)GLY-OH[1][4][5]
Experimental Protocols
The primary application of Fmoc-L-2-indanylglycine is in Fmoc-based solid-phase peptide synthesis. Below are generalized protocols for its incorporation into a growing peptide chain.
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the steps for coupling Fmoc-L-2-indanylglycine to a resin-bound peptide with a free N-terminal amine.
1. Resin Swelling:
-
Place the desired amount of resin (e.g., Rink Amide, Wang) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).
-
Allow the resin to swell for at least one hour at room temperature with gentle agitation.[6]
-
After swelling, drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the swelled resin.
-
Agitate for 5-7 minutes and then drain the solution.[6]
-
Repeat the piperidine treatment for another 15-20 minutes and drain.[6]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the cleaved Fmoc adduct.[6]
3. Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-L-2-indanylglycine (3-5 equivalents relative to resin loading), a coupling agent such as HBTU (3-5 equivalents), and an additive like HOBt (3-5 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to activate the amino acid.[6]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature to facilitate coupling.[7]
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
4. Capping (Optional):
-
To block any unreacted amino groups, the resin can be treated with a capping solution, such as acetic anhydride and pyridine in DMF.
This cycle is repeated for each subsequent amino acid in the peptide sequence.
Protocol 2: HPLC Analysis of Peptides Containing Fmoc-L-2-indanylglycine
This protocol provides a general method for the purity analysis of a crude peptide containing the Fmoc-L-2-indanylglycine residue.
1. Sample Preparation:
-
Dissolve the lyophilized crude peptide in a suitable solvent, such as a mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA), to a concentration of approximately 1 mg/mL.[8]
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter.
2. HPLC Conditions:
-
HPLC System: An HPLC system equipped with a UV detector, a binary pump, and an autosampler.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[8]
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.[8]
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[8]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically employed. A starting point could be 5% to 95% B over 20-30 minutes.
-
Flow Rate: Typically 1.0 mL/min for an analytical column.
-
Detection: UV absorbance at 214-220 nm (for the peptide backbone) and 265 nm (characteristic absorbance for the Fmoc group).[8]
3. Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.
Mandatory Visualizations
Logical Workflow for Fmoc-SPPS
Caption: A simplified workflow for the incorporation of Fmoc-L-2-indanylglycine in solid-phase peptide synthesis.
Experimental Workflow for HPLC Purification
Caption: A general workflow for the purification of peptides containing Fmoc-L-2-indanylglycine using HPLC.
Role in Drug Discovery and Development
The incorporation of Fmoc-L-2-indanylglycine into peptide sequences is a strategic approach in medicinal chemistry to enhance the therapeutic potential of peptides. The rigid indanyl group can pre-organize the peptide backbone into a specific conformation, which can lead to increased binding affinity and selectivity for a biological target. Furthermore, the non-natural structure of this amino acid can confer increased resistance to enzymatic degradation, thereby improving the in vivo half-life of the peptide drug candidate. While Fmoc-L-2-indanylglycine itself is not known to be involved in signaling pathways, the peptides synthesized using this building block may be designed to modulate a wide range of biological processes.
Conclusion
Fmoc-L-2-indanylglycine is a key building block for the synthesis of conformationally constrained peptides. Its use in Fmoc-based solid-phase peptide synthesis allows for the creation of novel peptide therapeutics with potentially improved pharmacological properties. This guide provides essential information for researchers to effectively utilize this compound in their peptide synthesis and drug discovery endeavors.
References
- 1. Fmoc-L-2-indanylglycine | C26H23NO4 | CID 44784803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 205526-39-2 CAS MSDS (FMOC-(2-INDA)GLY-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 205526-39-2 CAS Manufactory [m.chemicalbook.com]
- 5. FMOC-(2-INDA)GLY-OH CAS#: 205526-39-2 • ChemWhat | 화학 및 생물학 데이터베이스 [chemwhat.kr]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
